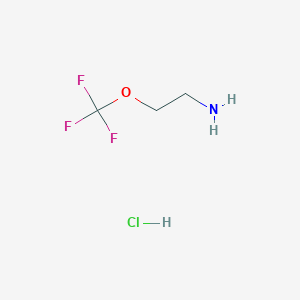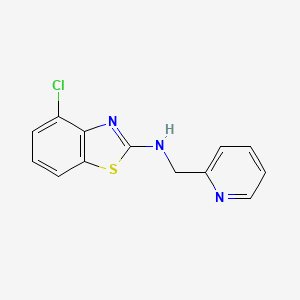
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C12H11ClN2 . It is an aniline derivative and has been synthesized and tested as a corrosion inhibitor in acid medium for mild steel .
Synthesis Analysis
The compound was synthesized by a simple and inexpensive method . The synthesis of such compounds often involves the use of various metal hydrides reagents such as sodium borohydride . The synthesis of similar compounds has been reported in the literature, involving the remodeling of (Aza)indole/Benzofuran skeletons .Molecular Structure Analysis
The crystal structure of a similar compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been reported . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .Physical And Chemical Properties Analysis
The molecular weight of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is 218.68 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary: The compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine similar to the one you mentioned, was studied for its crystal structure .
- Methods of Application: The structure was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, with sodium borohydride. The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
- Results: The study provided a detailed crystal structure of the compound, which can be useful in further chemical studies and applications .
2. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring structure similar to the one in your compound, is widely used in drug discovery due to its versatility .
- Methods of Application: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .
- Results: The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .
Future Directions
properties
IUPAC Name |
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFIVYJESEJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




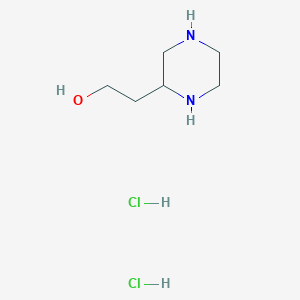
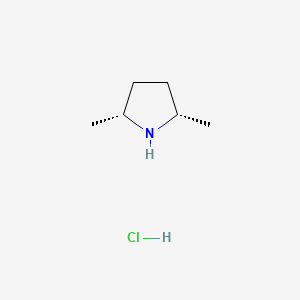
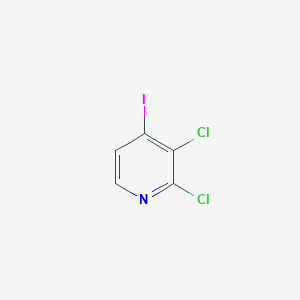
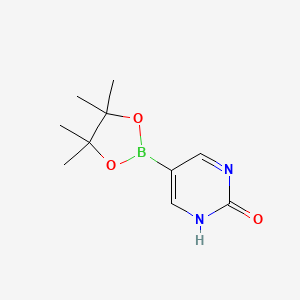
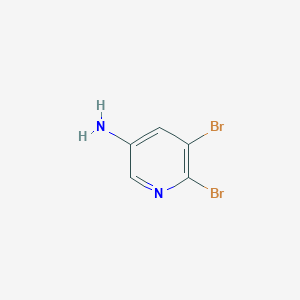
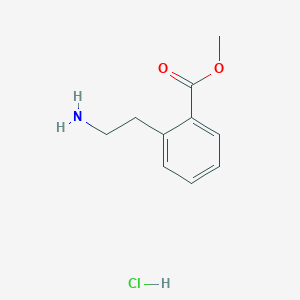
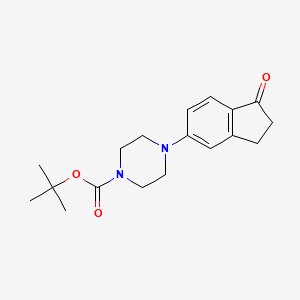

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)
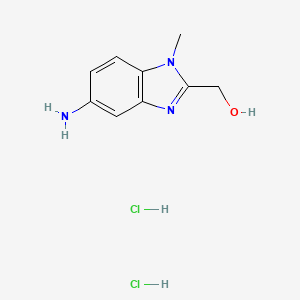
![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
